Dichloroisopropylphosphine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroisopropylphosphine is typically synthesized by treating phosphorus trichloride with the Grignard reagent isopropylmagnesium chloride . The reaction can be represented as follows:
PCl3+2(CH3)2CHMgCl→(CH3)2CHPCl2+2MgCl2
This reaction is conducted under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dichloroisopropylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with Grignard reagents and organolithium compounds to form phosphines.
Hydrolysis: Reacts violently with water to release hydrochloric acid.
Reaction with Alcohols and Phenols: Forms phosphinites in the presence of a base.
Common Reagents and Conditions:
Grignard Reagents: Used in substitution reactions to form phosphines.
Alcohols and Phenols: Used to form phosphinites.
Inert Atmosphere: Necessary to prevent unwanted reactions with moisture or oxygen.
Major Products:
Phosphines: Formed from substitution reactions.
Phosphinites: Formed from reactions with alcohols and phenols.
Scientific Research Applications
Dichloroisopropylphosphine is used in various scientific research applications, including:
Chemistry: As a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille coupling.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dichloroisopropylphosphine exerts its effects involves its reactivity with various nucleophiles. It acts as a source of the phosphine group in chemical reactions, facilitating the formation of phosphine-containing compounds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Uniqueness: Dichloroisopropylphosphine is unique due to its specific reactivity and the ability to form a wide range of phosphine derivatives. Its violent reaction with water and its use in various cross-coupling reactions make it distinct from other similar compounds .
Properties
IUPAC Name |
dichloro(propan-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2P/c1-3(2)6(4)5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMTQDEKKQXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336776 | |
Record name | Dichloroisopropylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25235-15-8 | |
Record name | Dichloroisopropylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloroisopropylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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